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Compound of Interest

Compound Name: (R)-2-Bromobutanoic acid

Cat. No.: B027810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
(R)-2-Bromobutanoic acid, a chiral building block of significant interest in pharmaceutical and
chemical synthesis. The information presented herein is intended to support research and
development activities by providing detailed spectral analysis and the underlying experimental
protocols.

It is important to note that while the focus of this guide is the (R)-enantiomer, standard
spectroscopic techniques such as *H NMR, 3C NMR, IR, and mass spectrometry do not
differentiate between enantiomers in an achiral environment. Therefore, the data presented,
obtained from sources analyzing racemic or unspecified "2-bromobutanoic acid," is
representative of the (R)-enantiomer.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 3C NMR, Infrared (IR)
Spectroscopy, and Mass Spectrometry for 2-bromobutanoic acid.

Table 1: *H NMR Spectroscopic Data (Estimated)
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Chemical Shift () o . Coupling Constant
Multiplicity Assignment

ppm (J) Hz

~11.5 Singlet (broad) -COOH

~4.25 Triplet CH-Br ~7.5

~2.10 Multiplet -CHz- ~7.5

~1.05 Triplet -CHs ~7.5

Note: Precise, publicly available high-resolution tH NMR data with confirmed chemical shifts
and coupling constants for 2-bromobutanoic acid is limited. The data presented is an estimation

based on spectral images and data for structurally similar compounds.

« 13
Chemical Shift (8) ppm Assignment
~175 C=0
~45 CH-Br
~28 -CHa-
~12 -CHs

Note: The chemical shifts are estimated based on typical values for haloalkanoic acids and
related structures. Specific experimental values may vary depending on the solvent and other

acquisition parameters.

Table 3: Infrared (IR) Spectroscopy Peak Table
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Wavenumber (cm~?)

Intensity

Assignment

2500-3300

Strong, Broad

O-H stretch (Carboxylic Acid)

~2975, ~2940, ~2880

Medium-Strong

C-H stretch (Alkyl)

~1710 Strong C=0 stretch (Carboxylic Acid)
~1460 Medium C-H bend (Alkyl)

~1290 Medium C-O stretch

~940 Medium, Broad O-H bend

~650 Medium-Strong C-Br stretch

Note: This peak list is a representative compilation based on the gas-phase IR spectrum

available from the NIST WebBook and general IR absorption tables for functional groups.

Iable_AL._Mass_Sp_e_ciLQmﬂn/ Data

Relative Intensity

Proposed Fragment

168 Low [M+H]* (with 81Br)

166 Low [M+H]* (with 7°Br)

140 Moderate [M-C2Hs]* (with 31Br)
138 Moderate [M-C2Hs]* (with 7°Br)
121 Moderate [M-COOH]* (with 81Br)
119 Moderate [M-COOH]™* (with 7°Br)
87 High [M-Br]*

41 High [CsHs]*

Source: Data compiled from the NIST WebBook and PubChem databases for 2-bromobutyric

acid.

Experimental Protocols
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The following are detailed methodologies representative of the procedures used to acquire the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

(R)-2-Bromobutanoic acid

Deuterated chloroform (CDCIs) with 0.03% tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Bromobutanoic acid in 0.6-
0.7 mL of CDCls in a clean, dry vial.

o Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

 Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition Parameters:

o Pulse Program: Standard single-pulse sequence.

o

Spectral Width: 0-12 ppm.

[¢]

Number of Scans: 16-64, depending on sample concentration.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Temperature: 298 K.
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e 13C NMR Acquisition Parameters:
o Pulse Program: Proton-decoupled single-pulse sequence.
o Spectral Width: 0-200 ppm.
o Number of Scans: 1024 or more, as *3C has a low natural abundance.
o Relaxation Delay: 2-5 seconds.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

(R)-2-Bromobutanoic acid

FTIR spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR)
accessory.

Salt plates (e.g., NaCl or KBr) or a clean ATR crystal.

Volatile solvent for cleaning (e.g., isopropanol).
Procedure (Liquid Film Method):

e Background Spectrum: Record a background spectrum of the clean, empty sample
compartment.

o Sample Preparation: Place one to two drops of neat (R)-2-Bromobutanoic acid onto a
clean salt plate. Place a second salt plate on top and gently rotate to create a thin, uniform
liquid film.
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o Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and
acquire the sample spectrum.

e Instrument Parameters:
o Spectral Range: 4000-400 cm~1,
o Resolution: 4 cm™1.
o Number of Scans: 16-32.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

o Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a
suitable solvent and dry them completely before storage.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

(R)-2-Bromobutanoic acid

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Anhydrous solvent (e.g., acetonitrile)

GC-MS instrument with an electron ionization (EI) source.
Procedure:

o Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic
acid is often derivatized.

o Dissolve ~1 mg of (R)-2-Bromobutanoic acid in 100 pL of anhydrous acetonitrile.

o Add 100 pL of BSTFA.
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o Heat the mixture at 60-70 °C for 30 minutes.

¢ GC-MS Parameters:

[e]

Injection Volume: 1 pL.

o

Injector Temperature: 250 °C.

[¢]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

[¢]

Oven Temperature Program:

= Initial temperature: 50 °C, hold for 2 minutes.

» Ramp: Increase to 250 °C at a rate of 10 °C/min.
» Final hold: 5 minutes at 250 °C.

o MS Parameters:

» |onization Mode: Electron lonization (EIl) at 70 eV.
» Mass Range: m/z 40-400.

» Scan Speed: 2 scans/second.

o Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak
corresponding to the derivatized analyte. The mass spectrum of this peak is then examined
for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of (R)-2-Bromobutanoic acid.
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Spectroscopic Analysis Workflow for (R)-2-Bromobutanoic Acid
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Caption: Logical workflow for the spectroscopic analysis of (R)-2-Bromobutanoic acid.

» To cite this document: BenchChem. [Spectroscopic Data of (R)-2-Bromobutanoic Acid: An In-

depth Technical Guide]. BenchChem,

[2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b027810#r-2-bromobutanoic-acid-spectroscopic-data]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b027810?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

